1-[2-(1-Phenylcyclopropyl)-1,3-thiazol-5-yl]ethan-1-one
Description
Molecular Formula: C₁₄H₁₃NOS CAS Number: Not explicitly listed in the provided evidence, but structurally related compounds in and suggest close analogs (e.g., CID 63080619 for cyclopentyl variant). Structure: Comprises a thiazole ring substituted at the 2-position with a 1-phenylcyclopropyl group and at the 5-position with an acetyl group. The cyclopropane ring introduces steric constraints and electronic effects due to its strained geometry .
Properties
Molecular Formula |
C14H13NOS |
|---|---|
Molecular Weight |
243.33 g/mol |
IUPAC Name |
1-[2-(1-phenylcyclopropyl)-1,3-thiazol-5-yl]ethanone |
InChI |
InChI=1S/C14H13NOS/c1-10(16)12-9-15-13(17-12)14(7-8-14)11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3 |
InChI Key |
CNKAWXUFGFHRLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(S1)C2(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[2-(1-Phenylcyclopropyl)-1,3-thiazol-5-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the Hantzsch thiazole synthesis, which typically includes the reaction of thiosemicarbazide derivatives with various haloketones . The reaction conditions can vary, with some methods using aprotic solvents and others using protic solvents. Additionally, the use of a base catalyst can shorten the reaction time .
Chemical Reactions Analysis
1-[2-(1-Phenylcyclopropyl)-1,3-thiazol-5-yl]ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include haloketones, thiosemicarbazide derivatives, and base catalysts . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules .
Mechanism of Action
it is believed to exert its effects through interactions with molecular targets and pathways involved in microbial growth and survival . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Structural Analogues with Varying Cycloalkyl Groups
Impact of Cyclopropane :
Analogues with Aromatic/Aryl Substituents
Aromatic vs. Cycloalkyl Substituents :
Analogues with Heterocyclic Substituents
Heterocyclic vs. Cycloalkyl Impact :
Physicochemical Properties
Key Trends :
- Cyclopropane increases logP compared to methyl-substituted analogs but remains lower than CF₃-containing derivatives due to the latter’s hydrophobicity .
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